molecular formula C3H6N6<br>C3H6N6<br>C3N3(NH2)3 B7770450 Melamine CAS No. 5432-64-4

Melamine

Cat. No.: B7770450
CAS No.: 5432-64-4
M. Wt: 126.12 g/mol
InChI Key: JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Description

Melamine (C₃H₆N₆), a heterocyclic triazine compound, is synthesized via urea decomposition under high-temperature, high-pressure conditions . Its crystalline structure and nitrogen-rich composition (66% nitrogen by mass) make it valuable in industrial applications, particularly in producing this compound-formaldehyde (MF) resins, which are used in laminates, adhesives, and flame-retardant materials . This compound’s thermal stability (decomposes at ~350°C) and chemical resistance underpin its use in kitchenware, countertops, and electrical components . However, its misuse in food adulteration (to artificially inflate protein content via nitrogen analysis) has led to severe health crises, including renal failure in humans and animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)
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InChI Key

JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
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Molecular Formula

C3H6N6, Array
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Related CAS

25778-04-5, Array
Record name 1,3,5-Triazine-2,4,6-triamine homopolymer
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DSSTOX Substance ID

DTXSID6020802
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Molecular Weight

126.12 g/mol
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Physical Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor
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Density

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³
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Vapor Density

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1)
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Vapor Pressure

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7
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Color/Form

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals

CAS No.

108-78-1, 5432-64-4
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Melting Point

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Melamine is typically synthesized from urea through a series of chemical reactions. The process involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure and high-temperature conditions. The process involves the catalytic decomposition of urea in the presence of ammonia. The reaction is carried out in a fluidized bed reactor, where urea is decomposed to form this compound, carbon dioxide, and ammonia. The this compound is then separated and purified through crystallization .

Chemical Reactions Analysis

Polymerization with Formaldehyde

Melamine primarily reacts with formaldehyde to form thermosetting resins through a two-stage process:

Methylolation Reaction

  • Stoichiometry : 1:3 molar ratio (this compound:formaldehyde) under alkaline conditions generates hexamethylol this compound

  • Mechanism :

    C3N3(NH2)3+3CH2OC3N3(NHCH2OH)3\text{C}_3\text{N}_3(\text{NH}_2)_3 + 3\text{CH}_2\text{O} \rightarrow \text{C}_3\text{N}_3(\text{NHCH}_2\text{OH})_3
  • Key intermediates : Mono- to hexamethylol derivatives form depending on pH and temperature

Condensation Reaction

  • Crosslinking : Methylol groups undergo condensation to form:

    • Methylene bridges (-CH2_2-): Favored at pH 7–8 and temperatures >160°C

    • Methylene–ether bridges (-CH2_2-O-CH2_2-): Dominant at pH >9

Thermal Analysis Data (DSC/TGA) :

ParameterStage 1 (140–160°C)Stage 2 (>160°C)
Dominant ProcessDemethylolationCrosslinking
Activation Energy85 kJ/mol120 kJ/mol
Mass Loss (% of total)12–15%8–10%

Thermal Decomposition Pathways

This compound-formaldehyde (MF) resins demonstrate complex degradation behavior:

Controlled Depolymerization

  • NH3_33-mediated decomposition :

    MF Resin+NH3This compound+NH4+byproducts\text{MF Resin} + \text{NH}_3 \rightarrow \text{this compound} + \text{NH}_4^+ \text{byproducts}
    • Achieves >95% this compound recovery at 180°C in 27% NH3_3·H2_2O

    • Direct cleavage of sp³C–N bonds without triazine ring disruption

Pyrolytic Degradation

  • Temperature-dependent phases :

    • <350°C: Methylene bridge dissociation

    • 350–400°C: Triazine ring decomposition begins

    • 500°C: Complete carbonization

Kinetic Parameters :

  • Arrhenius activation energy for this compound release: 120 kJ/mol

  • Formaldehyde emission peaks at 160°C (reverse demethylolation)

Structural Stability Factors

The resin's chemical stability correlates with crosslink types:

Bridge TypeHydrolytic StabilityThermal LimitAcid Resistance
Methylene (-CH2_2-)High350°CModerate
Ether (-CH2_2-O-)Low160°CPoor

13C-NMR Validation :

  • Ether bridges show 106 ppm (C-O-C) vs. methylene at 48 ppm (C-CH2_2-C)

  • High ether content correlates with 23% higher this compound migration in 3% acetic acid

Reaction Monitoring Techniques

Advanced characterization methods validate reaction mechanisms:

  • FTIR Analysis :

    • 3416 cm1^{-1}: N-H stretching (secondary amines)

    • 2338 cm1^{-1}: CH2_2 bridge formation

    • 1110 cm1^{-1}: C-O disappearance indicates ether conversion

  • Solid-State NMR :

    • 13C^{13}\text{C} CP/MAS distinguishes methylene (48 ppm) vs. ether (72 ppm) carbons

    • Quantifies bridge ratios with ±2% accuracy

Scientific Research Applications

Melamine-Formaldehyde Resins

This compound-formaldehyde resins are one of the most significant applications of this compound. These thermosetting plastics are utilized in:

  • Laminates : Used for flooring and countertops due to their durability and resistance to heat and chemicals.
  • Adhesives : Employed in woodworking and construction for bonding materials.
  • Coatings : Applied as protective finishes on various surfaces.
Application TypeDescriptionProperties
LaminatesFlooring, countertopsDurable, heat-resistant
AdhesivesWood bondingStrong bonding capabilities
CoatingsProtective finishesChemical resistance

Fertilizers

This compound is also utilized in the agricultural sector as a nitrogen source in fertilizers. It enhances the nitrogen content of soil, promoting plant growth. However, its use is controversial due to potential toxicity in certain conditions .

Health and Environmental Concerns

While this compound has beneficial applications, research has shown it can also pose health risks. Studies indicate that exposure to this compound can lead to kidney damage and stone formation due to its interaction with calcium-sensing receptors in kidney cells . This has raised concerns regarding its presence in food products and consumer goods.

Case Study: this compound Contamination in Food Products

A notable incident occurred in 2008 when this compound was found in infant formula in China, leading to widespread health issues among children. The contamination resulted from the adulteration of milk products to artificially inflate protein content. This case highlighted the need for stringent regulations regarding this compound use in food products.

Neurotoxicity Research

Recent studies have explored the neurotoxic effects of this compound, particularly its impact on cognitive functions. Research indicates that this compound exposure can disrupt central nervous system functions, leading to cognitive impairments .

Experimental Findings

In animal studies, young rats exposed to this compound exhibited decreased synaptic transmissions and impaired memory functions compared to control groups . This suggests that age-related sensitivity to this compound's effects warrants further investigation.

Emerging Research Directions

Ongoing research aims to better understand the mechanisms through which this compound affects biological systems. Potential areas of focus include:

  • Development of safer alternatives for industrial applications.
  • Exploration of this compound's role in drug development for kidney diseases.
  • Investigation into long-term exposure effects on human health.

Mechanism of Action

Melamine exerts its effects primarily through its high nitrogen content. When exposed to heat, this compound degrades and releases nitrogen gas. This nitrogen gas displaces oxygen in the surrounding environment, thereby preventing combustion. This property makes this compound an effective flame retardant .

Comparison with Similar Compounds

Cyanuric Acid

  • Structure : A trihydroxy triazine isomer (C₃H₃N₃O₃).
  • Properties : Lower water solubility (2.0 g/L vs. This compound’s 3.6 g/L) and higher pKa (6.88–13.5 vs. This compound’s 5.35), enabling hydrogen-bonded crystal formation with this compound .
  • Toxicity : Co-exposure with this compound forms insoluble this compound-cyanurate crystals in renal tubules, causing nephrotoxicity. Individually, both exhibit low toxicity .
  • Applications : Used in chlorine stabilizers (e.g., swimming pools) and herbicides .

Ammeline and Ammelide

  • Structure : Hydrolysis products of this compound; ammeline (C₃H₅N₅O) and ammelide (C₃H₄N₄O₂) retain the triazine core but with hydroxyl/amine substitutions .
  • Properties : Extremely low solubility (0.1 g/L) and higher log P values than this compound, suggesting greater lipid affinity .
  • Interference : Ammeline’s structural similarity to this compound complicates detection in food matrices, though advanced sensors (e.g., molecularly imprinted polymers) can differentiate them .

Urea and Derivatives

Urea

  • Structure : A carbonyl diamide (CH₄N₂O).
  • Role : Precursor in this compound synthesis. Urea’s high solubility (1079 g/L) contrasts with this compound’s low solubility, limiting direct industrial overlap .
  • Applications : Primarily in fertilizers and resins; lacks this compound’s flame-retardant properties .

Glycoluril

  • Structure : A bicyclic urea derivative (C₄H₆N₄O₂).
  • Synergy with this compound : Used with this compound in formaldehyde resins to enhance cross-linking efficiency and thermal stability. Glycoluril-melamine-formaldehyde resins exhibit superior mechanical properties compared to this compound-only resins .

Other Nitrogen-Rich Compounds

Adenine and Formoguanamine

  • Diuretic Potency : In rats, adenine and formoguanamine show 72.5x and 145x higher diuretic activity than urea, respectively, compared to this compound’s 18.6x. All increase NaCl and water excretion but lack this compound’s resin-forming utility .

Comparative Data Table

Property This compound Cyanuric Acid Ammeline Urea
Molecular Weight (g/mol) 126.12 129.08 127.11 60.06
Water Solubility (g/L) 3.6 2.0 0.1 1079
pKa 5.35 6.88–13.5 9.0 0.18
Log P -0.17 0.61 -0.19 -1.09
Primary Use MF Resins Chlorine Stabilizers Limited Fertilizers
Toxicity (LD₅₀, oral rat) 3161 mg/kg 7700 mg/kg Not reported 8471 mg/kg

Data sourced from

Key Research Findings

  • Synergistic Toxicity : this compound and cyanuric acid co-exposure forms nephrotoxic crystals, highlighting the need for strict regulatory separation in food/feed .
  • Resin Performance : Glycoluril-melamine-formaldehyde resins outperform this compound-only resins in thermal stability and mechanical strength, critical for high-performance laminates .
  • Detection Challenges : Ammeline’s structural similarity to this compound necessitates advanced analytical methods (e.g., AuNP-based LSPR) for accurate detection in milk .

Biological Activity

Melamine, a nitrogen-rich compound commonly used in the production of plastics and resins, has garnered attention due to its potential biological effects, particularly its neurotoxic and nephrotoxic properties. This article synthesizes recent research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for health.

This compound (C₃H₆N₆) is a triazine derivative characterized by three amino groups attached to a s-triazine ring. Its chemical structure is crucial for understanding its interactions within biological systems.

Table 1: Chemical Structure of this compound and Related Compounds

CompoundFormulaStructure
This compoundC₃H₆N₆This compound Structure
AmmelineC₃H₆N₄OAmmeline Structure
AmmelideC₃H₆N₄O₂Ammelide Structure
Cyanuric AcidC₃H₃N₃O₃Cyanuric Acid Structure

Neurotoxicity of this compound

Recent studies have highlighted this compound's neurotoxic effects, particularly its impact on the central nervous system (CNS). This compound exposure has been linked to cognitive impairments and alterations in synaptic plasticity.

  • Mechanisms of Neurotoxicity :
    • This compound disrupts glutamatergic signaling by interacting with presynaptic glutamate receptors, which are essential for synaptic transmission and plasticity. This interaction leads to decreased expression of key NMDA receptor subunits (GluN2B and GluN1B) in the hippocampus, affecting learning and memory processes .
    • In animal models, this compound exposure resulted in significant neuronal loss in the hippocampus, correlating with deficits in spatial cognition and memory .
  • Case Studies :
    • A study involving D-Galactose-induced neurotoxicity revealed that co-treatment with this compound exacerbated oxidative stress markers and increased caspase-3 activity, indicating enhanced neuronal apoptosis .

Nephrotoxicity and Renal Effects

This compound is also recognized for its nephrotoxic properties, particularly when ingested in contaminated food products.

  • Oxidative Stress :
    • Research indicates that this compound induces oxidative stress in renal tissues by decreasing antioxidant enzyme activities (e.g., superoxide dismutase (SOD) and catalase (CAT)), leading to increased levels of inflammatory cytokines such as IL-1β and TNF-α .
  • Biological Half-Life :
    • Studies have shown that this compound has a relatively short biological half-life in mammals, with rapid excretion primarily through urine. For instance, following administration of this compound at 250 mg/kg to rats, about 50% was recovered in urine within six hours .

Implications for Health

The biological activity of this compound raises significant health concerns, particularly regarding its use as a food additive or contaminant. The neurotoxic and nephrotoxic effects observed in animal studies suggest potential risks for humans exposed to high levels of this compound.

Table 2: Summary of Biological Effects of this compound

Biological SystemEffectReference
Central Nervous SystemCognitive impairments; synaptic plasticity disruption ,
Renal SystemInduced oxidative stress; inflammation; apoptosis ,

Q & A

Q. How can researchers design studies to advocate for this compound’s continued use under regulatory scrutiny?

  • Methodological Answer : Generate data on leaching kinetics, ecotoxicology (e.g., Daphnia magna assays), and socio-economic impacts. Compare with alternatives using life-cycle assessment (LCA). Submit findings to public consultations with structured dossiers (e.g., ECHA templates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.